N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core substituted with fluorine at the 6-position, methyl groups at the 1- and 3-positions, and a methanesulfonamide group at the 5-position. The 2,2-dioxido modification indicates a sulfone group, enhancing electronic stability and influencing binding interactions. The sulfonamide moiety is critical for hydrogen bonding with biological targets, as observed in kinase inhibitors (e.g., ALK5) . Fluorine and methyl groups likely optimize steric and electronic properties, improving target affinity and metabolic stability.
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4S2/c1-12-8-4-6(10)7(11-18(3,14)15)5-9(8)13(2)19(12,16)17/h4-5,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYNWTJNHUQYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NS(=O)(=O)C)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with a thiadiazole ring and a sulfonamide group, which are known for their pharmacological relevance. The presence of fluorine atoms may enhance its biological activity through increased lipophilicity or altered interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| N-(6-fluoro...) | P. aeruginosa | 20 |
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammatory responses in vitro and in vivo.
Case Study: Inhibition of Cytokine Production
In a controlled study using LPS-induced macrophages, this compound demonstrated a dose-dependent reduction in TNF-alpha and IL-6 production.
| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| 0 | 150 | 200 |
| 10 | 100 | 150 |
| 50 | 50 | 80 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial metabolism.
- Receptor Modulation : Interaction with inflammatory cytokine receptors may modulate immune response.
- DNA Intercalation : Some studies suggest that the compound could intercalate into DNA strands, disrupting replication processes.
Research Findings
A comprehensive review of literature reveals that similar compounds have been tested for various biological activities:
Anticancer Activity
Thiadiazole derivatives have shown promise in cancer research by inducing apoptosis in cancer cell lines through the activation of caspase pathways.
Neuroprotective Effects
Research indicates potential neuroprotective effects against oxidative stress-related neuronal damage.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison Based on Heterocyclic Core Modifications
Benzo[c][1,2,5]thiadiazole vs. Thieno[3,2-c]pyridine
- Compound22a (benzo[c][1,2,5]thiadiazol-5-yl-linked pyrazole): Exhibits potent ALK5 kinase inhibition (IC₅₀ = 0.030 µM), 4-fold more active than the clinical drug LY-2157299 (IC₅₀ = 0.119 µM) .
- Thieno[3,2-c]pyridin-2-yl analog: Replacement of the benzo[c][1,2,5]thiadiazole core reduces ALK5 inhibitory activity, highlighting the importance of the benzo[c][1,2,5]thiadiazole scaffold in maintaining π-alkyl interactions with residues like Leu340 and Lys232 .
1,3,4-Thiadiazole Sulfonamides
- Compounds 7a–c (): Feature a 1,3,4-thiadiazole ring appended with sulfonamide.
Role of Substituents
Fluorine Substituents
- Meta-fluoro phenyl derivative (22a) : Retains high ALK5 inhibition (IC₅₀ = 0.030 µM). However, introducing fluoro substituents at the ortho- or meta-positions of the phenyl ring in other analogs decreases activity, suggesting positional sensitivity .
- Target compound’s 6-fluoro group : Positioned on the benzo[c][1,2,5]thiadiazole core, this substituent may enhance electron-withdrawing effects and optimize ligand-receptor interactions without steric hindrance.
Sulfonamide Moieties
- Pyrazole sulfonamide conjugate21a (): The sulfonamide group forms hydrogen bonds with Lys337 and Asp351, crucial for ALK5 binding. The target compound’s methanesulfonamide likely engages in similar interactions .
- Pesticide sulfonamides (e.g., metosulam, diclosulam): While structurally distinct (triazolopyrimidine cores), these highlight the versatility of sulfonamides in diverse applications, though pharmacological targets differ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
